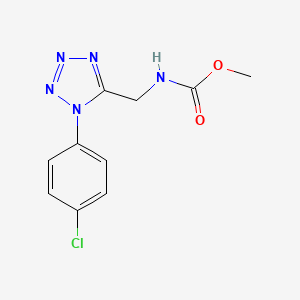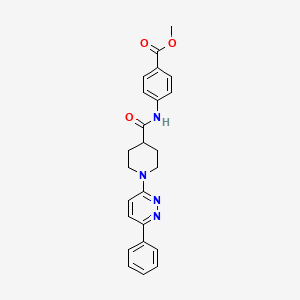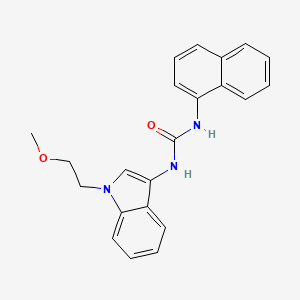![molecular formula C22H18N6O3S2 B2494261 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536707-29-6](/img/structure/B2494261.png)
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely synthesized and studied within the context of organic and medicinal chemistry, considering its structural complexity and the presence of a thiadiazole moiety, a common feature in pharmacologically active compounds.
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-step organic reactions, including condensations, cyclizations, and functional group transformations. Related compounds, such as those containing thiadiazole rings, are typically synthesized through condensation reactions using carbodiimide condensation catalysis for amide bond formation or via direct functional group interconversions starting from simpler precursors (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of such compounds would involve spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These techniques provide insights into the compound's functional groups, stereochemistry, and 3D conformation, critical for understanding its reactivity and interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups, with the amide linkage and thiadiazole ring likely playing key roles. Amides are typically resistant to hydrolysis under mild conditions, while thiadiazoles can participate in nucleophilic substitution reactions. The presence of a methoxyphenyl moiety might also influence its electronic properties and reactivity through π-π interactions and hydrogen bonding.
Physical Properties Analysis
The physical properties of such a molecule, including melting point, solubility, and stability, would depend on its molecular structure. Compounds with similar structures have been shown to possess varying solubilities and thermal stabilities based on their substituents and overall molecular geometry (Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties
A study focused on the synthesis and characterization of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds, which share structural similarities with the compound . These compounds demonstrated significant antioxidant and antimicrobial properties, indicating potential applications in these areas (Al-Khazragie et al., 2022).
Potential Anticancer Agents
Another study synthesized novel compounds related to the structure of interest, finding them to be effective as anti-inflammatory and analgesic agents. These compounds also inhibited cyclooxygenase-1/2, suggesting their potential as anticancer agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A 2014 study synthesized novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, demonstrating promising antimicrobial activities. This finding indicates potential application in combating microbial infections (Yu et al., 2014).
Synthesis Methodologies
The compound also finds relevance in the development of synthesis methodologies for related compounds. For instance, the synthesis of 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, has been studied for its potential in anticancer properties (Yushyn et al., 2022).
Antibacterial and Antifungal Activities
Further research has been conducted on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which are structurally related. Some of these compounds exhibited significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S2/c1-12-26-27-21(33-12)24-17(29)11-32-22-25-18-15-5-3-4-6-16(15)23-19(18)20(30)28(22)13-7-9-14(31-2)10-8-13/h3-10,23H,11H2,1-2H3,(H,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVIJKPUASHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)



![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)
![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)
![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)
amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)